(Cyclohexylmethyl)(1-cyclopropylethyl)amine

Descripción general

Descripción

Molecular Structure Analysis

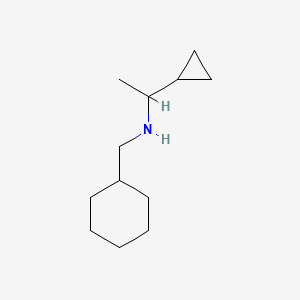

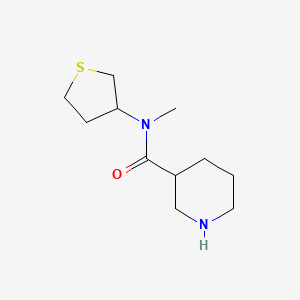

The molecular structure of (Cyclohexylmethyl)(1-cyclopropylethyl)amine consists of a cyclohexane ring attached to a methyl group and a cyclopropyl group attached to an ethyl group, both connected by a nitrogen atom. Unfortunately, specific structural details or 3D conformations were not found in the search results.Chemical Reactions Analysis

Amines, including (Cyclohexylmethyl)(1-cyclopropylethyl)amine, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides, and they can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary greatly depending on their structure. In general, amines can be primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen . Cycloalkanes, like cyclohexane and cyclopropyl in (Cyclohexylmethyl)(1-cyclopropylethyl)amine, are saturated and have single bonds between all the carbon atoms .Aplicaciones Científicas De Investigación

Synthesis of Chiral Enantioenriched Compounds

The compound is used in the synthesis of chiral enantioenriched cyclopropyl azoles, amines, and ethers. These molecules are important in organic synthesis and medicinal chemistry due to their three stereogenic carbon atoms in a small cycle, which can be obtained via diastereoselective formal nucleophilic substitution .

Asymmetric Catalysis

(Cyclohexylmethyl)(1-cyclopropylethyl)amine plays a role in asymmetric catalysis. The chiral center of the cyclopropene intermediate derived from this compound can govern the configuration of adjacent stereocenters, which is crucial for producing enantiomerically pure substances .

Advanced Synthons in Organic Synthesis

This compound serves as an advanced synthon in organic synthesis. It is typically accessed via diastereoselective ring closure reactions or asymmetric cyclopropanation, providing a less established but valuable approach for installing additional substituents into pre-formed chiral or prochiral cyclopropanes .

Strain-Release-Driven Additions

The strain-release-driven additions of different entities to cyclopropenes, which can be derived from (Cyclohexylmethyl)(1-cyclopropylethyl)amine, are useful for assembling enantiomerically enriched cyclopropane derivatives that are not easily accessible via other methods .

Metal-Templated Reactions

This amine can be used in metal-templated reactions, where the metal ion acts as a template to bring reactants into close proximity, facilitating the formation of cyclopropyl-containing compounds with high stereocontrol .

Organocatalytic Additions

(Cyclohexylmethyl)(1-cyclopropylethyl)amine may also find application in organocatalytic additions to cyclopropenes. This method has evolved into a rapidly growing area, allowing for the stereoselective formation of cyclopropane derivatives .

Safety and Hazards

Propiedades

IUPAC Name |

N-(cyclohexylmethyl)-1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAXCKZUVMYIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclohexylmethyl)(1-cyclopropylethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1462018.png)

![(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462019.png)

amine](/img/structure/B1462020.png)

![3-[4-(Trifluoromethoxy)phenyl]butanoic acid](/img/structure/B1462021.png)

![1-{4-[(1-Methylpiperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462023.png)

![Methyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1462026.png)

![5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1462028.png)

![1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1462030.png)

amine](/img/structure/B1462035.png)